molecular formula C34H55N7O24P2 B1264105 UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine

UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine

Cat. No. B1264105
M. Wt: 1007.8 g/mol
InChI Key: RLNOPSGEZLGFAH-BSIIKIOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-alpha-glutamyl-L-lysine is an UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine. It derives from an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.

Scientific Research Applications

Enzymatic Function and Structural Analysis

UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine plays a crucial role in bacterial cell-wall peptidoglycan biosynthesis. The enzymatic function involves the addition of meso-diaminopimelic acid to its nucleotide precursor in bacterial cells, as illustrated in studies of Escherichia coli enzymes (Gordon et al., 2001). Crystallographic analysis has revealed the enzyme's structure and the binding sites for its substrates and products, providing insights into its enzymatic mechanism.

Drug Target Identification

Due to its essential role in bacterial cell wall synthesis and its non-homologous nature in mammals, UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine has been identified as a potential target for antibacterial drugs. In-silico studies have been conducted on the MurE variant of the enzyme from Acinetobacter baumannii, highlighting its potential as a drug target against nosocomial infections (Amera et al., 2019).

Peptidoglycan Biosynthesis and Recycling

The enzyme is also involved in the recycling process of bacterial cell wall peptidoglycan, as demonstrated in Escherichia coli. This process is essential for the constant remodeling of the bacterial cell wall that occurs during cell growth and division. Studies have explored the enzyme's ability to accept various peptide substrates and its potential as a target for antibacterial compounds (Hervé et al., 2007).

Enzyme Activation and Function

Research on the enzyme from Bacillus sphaericus has revealed that its activity is significantly stimulated by phosphate ions, suggesting that phosphate changes the enzyme to a more active conformation. This finding is particularly interesting as phosphate is a product of the reaction catalyzed by this enzyme (Anwar & Vlaović, 1986).

Structural and Functional Characterization

Further structural studies have characterized the enzyme's active, fully assembled substrate- and product-bound complexes. These studies provide a deeper understanding of the enzyme's function and its role in bacterial cell wall biosynthesis, offering insights for drug development (Mol et al., 2003).

properties

Product Name

UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine

Molecular Formula

C34H55N7O24P2

Molecular Weight

1007.8 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C34H55N7O24P2/c1-14(28(50)38-17(7-8-22(45)46)30(52)39-18(32(53)54)6-4-5-10-35)36-29(51)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,51)(H,37,43)(H,38,50)(H,39,52)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18-,19+,20+,23+,24+,25+,26+,27+,31+,33+/m0/s1

InChI Key

RLNOPSGEZLGFAH-BSIIKIOPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
Reactant of Route 2
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
Reactant of Route 3
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
Reactant of Route 4
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
Reactant of Route 5
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
Reactant of Route 6
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine

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